Antimonyl (potassium tartrate trihydrate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

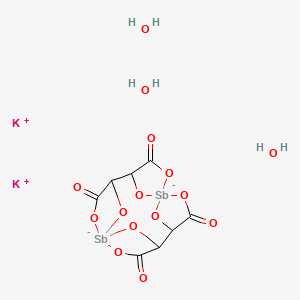

Antimonyl potassium tartrate trihydrate, also known as tartar emetic or potassium antimonyl tartrate trihydrate, is an antiparasitic agent predominantly used for treating infections caused by the parasite Leishmania . The compound is a metalloid salt in which the antimony is in a trivalent state (SbIII) .

Mode of Action

It is known to have irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .

Biochemical Pathways

It is known that the compound exhibits more toxic action than pentavalent antimony (pentostam) against leishmania species .

Pharmacokinetics

It is known that the compound is soluble in water , which may impact its bioavailability.

Result of Action

The result of the action of antimonyl potassium tartrate trihydrate is the treatment of infections caused by the parasite Leishmania . The compound has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .

Action Environment

The action of antimonyl potassium tartrate trihydrate can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid release to the environment . Furthermore, antimony compounds are toxic to the environment and should be disposed of as hazardous waste . The compound also reacts with strong oxidizing agents .

生化学分析

Biochemical Properties

Antimonyl (Potassium Tartrate Trihydrate) plays a significant role in biochemical reactions. It is predominantly used as an antiparasitic agent for treating infections caused by the parasite Leishmania . The compound interacts with various enzymes and proteins within the parasite, disrupting its metabolic processes .

Cellular Effects

Antimonyl (Potassium Tartrate Trihydrate) has profound effects on various types of cells and cellular processes. It has been shown to prevent the repair of DNA double strand breaks (DSBs) caused by γ-irradiation in Chinese hamster ovary cells . This suggests that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Antimonyl (Potassium Tartrate Trihydrate) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting the normal functioning of the parasite Leishmania .

準備方法

Synthetic Routes and Reaction Conditions: Antimonyl (potassium tartrate trihydrate) is typically synthesized by reacting antimony trioxide (

Sb2O3

) with potassium hydrogen tartrate (KHC4H4O6

) in an aqueous solution. The reaction proceeds as follows:Sb2O3+2KHC4H4O6+3H2O→K2Sb2(C4H2O6)2⋅3H2O

This reaction is carried out under controlled temperature conditions to ensure the formation of the trihydrate form .

Industrial Production Methods: In industrial settings, the production of antimonyl (potassium tartrate trihydrate) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to promote complete dissolution and reaction. The resulting solution is cooled to precipitate the crystalline product, which is then filtered, washed, and dried to obtain the final compound .

化学反応の分析

Types of Reactions: Antimonyl (potassium tartrate trihydrate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form antimony(V) compounds.

Reduction: It can be reduced to elemental antimony under specific conditions.

Substitution: The tartrate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

- Strong oxidizing agents such as nitric acid (

Oxidation: HNO3

) are used. Reducing agents like hydrogen gas (Reduction: H2

) or sodium borohydride (NaBH4

) are employed.Substitution: Ligand exchange reactions often use other organic acids or chelating agents.

Major Products Formed:

- Antimony pentoxide (

Oxidation: Sb2O5

). Elemental antimony (Reduction: Sb

).Substitution: Various antimony complexes depending on the substituting ligand.

科学的研究の応用

Antimonyl (potassium tartrate trihydrate) has diverse applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Historically used in the treatment of parasitic infections like schistosomiasis and leishmaniasis. .

Industry: Utilized in the textile industry for mordanting and in the preparation of certain dyes.

類似化合物との比較

Sodium stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.

Meglumine antimoniate: A pentavalent antimony compound also used for similar therapeutic purposes.

Comparison:

Potency: Antimonyl (potassium tartrate trihydrate) is more potent as an emetic compared to its pentavalent counterparts.

Toxicity: It has higher toxicity, which has led to its reduced use in favor of less toxic alternatives like sodium stibogluconate and meglumine antimoniate

特性

CAS番号 |

28300-74-5 |

|---|---|

分子式 |

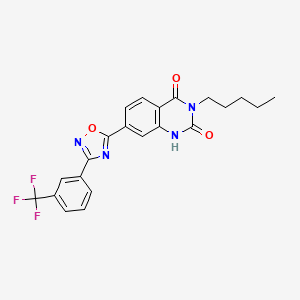

C8H4K2O12Sb2 |

分子量 |

613.83 g/mol |

IUPAC名 |

dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |

InChIキー |

GUJUCWZGYWASLH-SOMOIXMJSA-J |

SMILES |

C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.O.O.O.[K+].[K+] |

異性体SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

正規SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |

Color/Form |

Colorless liquid |

密度 |

2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |

melting_point |

630 to 635 °F (NTP, 1992) |

物理的記述 |

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |

溶解性 |

10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)

![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)

![4-amino-N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2895956.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)